molecular formula C15H22F3NO3Sn B069083 N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide CAS No. 170465-14-2

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide

Cat. No.: B069083
CAS No.: 170465-14-2
M. Wt: 440 g/mol
InChI Key: TVZYUZULIYCYCG-UHFFFAOYSA-N
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Description

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide is a complex organic compound that features a trifluoroacetamide group, a dimethoxyphenethyl moiety, and a trimethylstannyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the 4,5-dimethoxyphenethylamine precursor. This precursor is then subjected to stannylation to introduce the trimethylstannyl group. The final step involves the acylation of the stannylated intermediate with trifluoroacetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The trimethylstannyl group can be oxidized to form stannic derivatives.

    Reduction: The trifluoroacetamide group can be reduced under specific conditions to yield amine derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles like halides or organometallic reagents are typically employed.

Major Products

    Oxidation: Stannic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate binding to metal centers, while the trifluoroacetamide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzyl derivatives: These compounds share the dimethoxyphenethyl core but differ in their functional groups.

    Trimethylstannyl-substituted phenethylamines: These compounds have similar stannylation but may lack the trifluoroacetamide group.

Uniqueness

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide is unique due to the combination of its trifluoroacetamide and trimethylstannyl groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biological Activity

N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoroacetamide group and a trimethylstannyl substitution on a phenethyl backbone. The presence of the dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on structurally related compounds have shown:

  • Mechanism of Action : Many of these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. They often target pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer models. The IC50 values typically range from low to mid micromolar concentrations.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties:

  • Mechanism : It is hypothesized that the compound may mitigate oxidative stress within neuronal cells, thereby protecting against neurodegenerative conditions.
  • Research Findings : In models of neurodegeneration, such as those induced by glutamate toxicity, related compounds have shown a reduction in neuronal cell death and preservation of mitochondrial function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Toxicology

Toxicological assessments are critical for determining safety profiles:

  • Cytotoxicity Studies : Preliminary data indicate that while some derivatives exhibit cytotoxic effects against cancer cells, they also show potential toxicity towards normal cells at higher concentrations.
  • Safety Profile : Further investigations are necessary to establish a comprehensive safety profile and therapeutic window.

Data Summary Table

PropertyValue/Description
Molecular FormulaC14H18F3N1O3Sn1
Molecular Weight366.36 g/mol
CAS NumberNot available
Anticancer ActivityIC50 in low micromolar range
Neuroprotective EffectsReduces oxidative stress
ToxicityModerate cytotoxicity observed

Properties

IUPAC Name

N-[2-(4,5-dimethoxy-2-trimethylstannylphenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3NO3.3CH3.Sn/c1-18-9-4-3-8(7-10(9)19-2)5-6-16-11(17)12(13,14)15;;;;/h4,7H,5-6H2,1-2H3,(H,16,17);3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZYUZULIYCYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)C(F)(F)F)[Sn](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3NO3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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